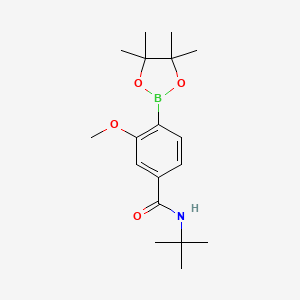![molecular formula C33H60MnO6 B13720322 Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)
Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier MFCD00269825 is known as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III). It is a coordination complex where manganese is bonded to three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is often used in various chemical applications due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) typically involves the reaction of manganese(III) acetate with 2,2,6,6-tetramethyl-3,5-heptanedione in an organic solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to manganese(II) complexes.
Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various ligands like phosphines or amines can be used under mild conditions.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield manganese dioxide, while reduction can produce manganese(II) complexes. Substitution reactions result in new coordination complexes with different ligands.
Scientific Research Applications
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in Diels-Alder reactions and borylation reactions.
Biology: Investigated for its potential in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique coordination properties.
Mechanism of Action
The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) involves its ability to coordinate with various substrates, facilitating different chemical reactions. The manganese center acts as a Lewis acid, activating substrates and enabling transformations. The pathways involved include electron transfer processes and coordination with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Tris(acetylacetonato)manganese(III)
- Tris(dipivaloylmethanato)manganese(III)
- Tris(benzoylacetonato)manganese(III)
Uniqueness
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) is unique due to its bulky ligands, which provide steric protection to the manganese center, enhancing its stability and reactivity. This makes it particularly useful in catalytic applications where stability under reaction conditions is crucial.
Properties
Molecular Formula |
C33H60MnO6 |
|---|---|
Molecular Weight |
607.8 g/mol |
IUPAC Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;manganese |
InChI |
InChI=1S/3C11H20O2.Mn/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
InChI Key |
JFJXUVXSIUJJNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13720240.png)
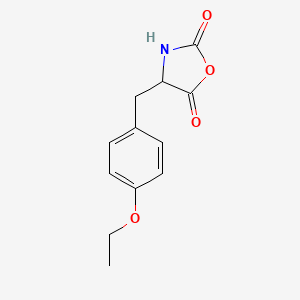

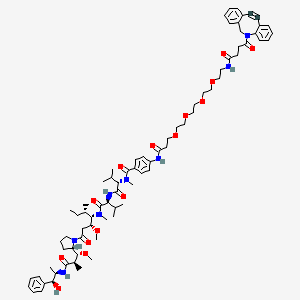

![3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13720273.png)
![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
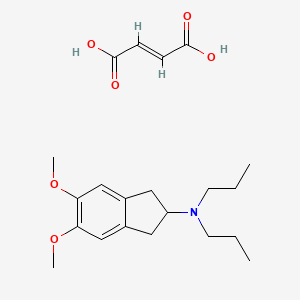
![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)
![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl](/img/structure/B13720301.png)
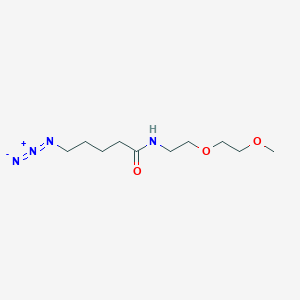
![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
